molecular formula C16H19ClN2O3 B13048861 Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hcl

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hcl

Cat. No.: B13048861
M. Wt: 322.78 g/mol
InChI Key: UNNNPTPHESDRCD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxy-substituted pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.

    Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyridine ring.

    Esterification: The ethyl ester group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include ethanol, methanol, and dichloromethane. Catalysts such as palladium on carbon may be used to facilitate certain steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    Ethyl 2-amino-2-(4-methoxypyridin-2-yl)acetate hydrochloride: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and biological activity.

    Ethyl 2-amino-2-(3-chloropyridin-2-yl)acetate hydrochloride: Contains a chloro group, which affects its chemical stability and reactivity.

The uniqueness of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C16H18N2O3.ClH/c1-2-20-16(19)15(17)14-9-8-13(10-18-14)21-11-12-6-4-3-5-7-12;/h3-10,15H,2,11,17H2,1H3;1H

InChI Key

UNNNPTPHESDRCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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